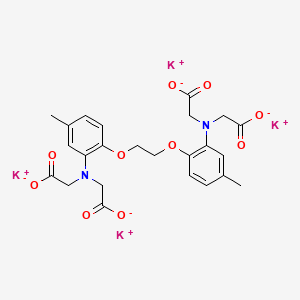

5,5'-DimethylBAPTAtetrapotassiumsalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-Dimethyl BAPTA tetrapotassium salt is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethyl BAPTA tetrapotassium salt involves the reaction of BAPTA with methylating agents under controlled conditions. The process typically includes the use of potassium hydroxide to form the tetrapotassium salt. The reaction conditions must be carefully monitored to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of 5,5’-Dimethyl BAPTA tetrapotassium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

5,5’-Dimethyl BAPTA tetrapotassium salt primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the potassium ions are replaced by other cations .

Common Reagents and Conditions

The common reagents used in reactions involving 5,5’-Dimethyl BAPTA tetrapotassium salt include calcium chloride, magnesium chloride, and other metal salts. The reactions are typically carried out in aqueous solutions at controlled pH levels to ensure optimal chelation .

Major Products Formed

The major products formed from these reactions are calcium-bound complexes of 5,5’-Dimethyl BAPTA. These complexes are used to study calcium signaling pathways and other related processes .

Aplicaciones Científicas De Investigación

5,5’-Dimethyl BAPTA tetrapotassium salt has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 5,5’-Dimethyl BAPTA tetrapotassium salt is its ability to chelate calcium ions. This chelation process involves the binding of calcium ions to the nitrogen and oxygen atoms in the BAPTA structure, forming a stable complex. This interaction effectively reduces the free calcium ion concentration in the solution, allowing researchers to study calcium-dependent processes .

Comparación Con Compuestos Similares

Similar Compounds

BAPTA: The parent compound, which has a similar chelation mechanism but lacks the methyl groups.

5,5’-Dibromo BAPTA: A derivative with bromine atoms, offering different binding affinities and selectivity.

5,5’-Difluoro BAPTA: Another derivative with fluorine atoms, providing unique properties for specific applications.

Uniqueness

5,5’-Dimethyl BAPTA tetrapotassium salt is unique due to its enhanced selectivity for calcium ions and its relative insensitivity to changes in intracellular pH. These properties make it particularly useful for precise control of calcium concentrations in various experimental settings .

Actividad Biológica

5,5'-DimethylBAPTAtetrapotassiumsalt, commonly referred to as 5,5'-Dimethyl BAPTA, is a calcium chelator known for its significant role in modulating intracellular calcium levels. This compound is particularly valuable in biological research due to its ability to buffer calcium ions effectively, which is crucial for various physiological processes.

5,5'-Dimethyl BAPTA is a water-soluble compound that selectively binds to calcium ions (Ca²⁺) with a dissociation constant (Kd) that allows for precise control over calcium concentrations in cellular environments. The binding affinity of 5,5'-Dimethyl BAPTA for calcium ions is influenced by the presence of other divalent cations such as magnesium (Mg²⁺), which can affect its chelation properties .

The primary mechanism through which 5,5'-Dimethyl BAPTA exerts its biological effects is by chelating free calcium ions in the cytosol. This action helps to prevent excessive calcium influx into cells, which can lead to cellular dysfunction and apoptosis. By maintaining optimal calcium levels, 5,5'-Dimethyl BAPTA facilitates various cellular functions including muscle contraction, neurotransmitter release, and signal transduction pathways.

Calcium Buffering

One of the most prominent applications of 5,5'-Dimethyl BAPTA is in calcium buffering during experimental procedures. Researchers utilize this compound to maintain specific intracellular calcium concentrations, thereby allowing for the study of calcium-dependent processes without interference from fluctuating external calcium levels .

Case Studies

- Neuronal Activity Modulation : In studies involving neuronal cells, the application of 5,5'-Dimethyl BAPTA has been shown to significantly reduce calcium-induced excitotoxicity. For instance, experiments demonstrated that neurons treated with this compound exhibited decreased cell death in response to high extracellular potassium levels compared to untreated controls .

- Cardiac Muscle Function : Another study highlighted the use of 5,5'-Dimethyl BAPTA in cardiac myocytes where it was found to modulate contractility by altering intracellular calcium dynamics. The presence of the compound allowed researchers to dissect the role of calcium in cardiac excitation-contraction coupling more effectively .

- Sperm Function Studies : Research involving rooster sperm has illustrated that manipulating intracellular calcium levels with 5,5'-Dimethyl BAPTA can influence sperm motility and viability. The findings suggest that optimal calcium levels are essential for maintaining sperm functionality during preservation processes .

Comparative Data on Calcium Chelators

To provide a clearer understanding of the effectiveness of 5,5'-Dimethyl BAPTA compared to other calcium chelators, a summary table is presented below:

| Chelator | Selectivity | Dissociation Constant (Kd) | Solubility |

|---|---|---|---|

| 5,5'-Dimethyl BAPTA | High for Ca²⁺ | Kd≈160nM | Water-soluble |

| EGTA | Moderate | Kd≈200nM | Water-soluble |

| BAPTA | Moderate | Kd≈400nM | Water-soluble |

This table reflects the relative selectivity and binding affinities of different chelators for calcium ions, underscoring the advantages of using 5,5'-Dimethyl BAPTA in experimental settings where precise control over intracellular calcium is required.

Propiedades

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.